2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride
Description
This compound features a 1,2,4-oxadiazole core substituted at position 5 with a dimethylaminomethyl group and at position 3 with a 2-propan-2-amine moiety. As a dihydrochloride salt, it exhibits enhanced solubility and stability, making it suitable for pharmaceutical applications. It serves as a key intermediate in synthesizing pan-genotypic hepatitis C virus (HCV) NS5B polymerase inhibitors like BMS-986139 and BMT-052, leveraging its structural rigidity and amine functionality for target binding .
Properties
IUPAC Name |
2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O.2ClH/c1-8(2,9)7-10-6(13-11-7)5-12(3)4;;/h5,9H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIRNNUNPMYDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(=N1)CN(C)C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C8H16Cl2N4O
- Molecular Weight : 257.16 g/mol
- CAS Number : 1209883-95-3
The compound's biological activity is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act as an agonist or antagonist for various receptors, including G protein-coupled receptors (GPCRs) and kinases.
Key Mechanisms:
- Inhibition of Kinases : The compound has shown potential as a selective inhibitor for certain kinases involved in cellular signaling pathways.
- Receptor Agonism : It may activate specific GPCRs that lead to downstream effects such as increased intracellular calcium levels and modulation of cyclic AMP levels.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound through various assays.
Table 1: Summary of Biological Assays
| Assay Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Kinase Inhibition | SRC Kinase | 52 nM | |
| Receptor Binding | 5-HT1D Receptor | Potent | |
| Cell Proliferation | K562 Cell Line | IC50 = 67 nM | |
| Cytotoxicity | Various Cancer Cell Lines | Varies |
Case Studies
-
Case Study on SRC Kinase Inhibition :
A study demonstrated that the compound effectively inhibited SRC kinase with an IC50 value of 52 nM. This suggests a strong potential for applications in cancer therapies where SRC is often overactive. -
Receptor Agonism in Neurological Models :
In models assessing the effect on the 5-HT1D receptor, the compound exhibited significant agonistic activity, indicating its potential role in treating mood disorders or migraines through serotonergic pathways. -
Cell Proliferation Studies :
In vitro studies using K562 cells showed that the compound significantly inhibited cell proliferation at low concentrations, suggesting its utility as an anticancer agent.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Early findings suggest favorable oral bioavailability and rapid systemic clearance in animal models.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~40% |
| Half-life | Short (specific values pending) |
Scientific Research Applications
The structural formula of the compound can be represented as follows:
This compound features a dimethylamino group and an oxadiazole ring, which are significant for its biological activity.
Medicinal Chemistry
Antimicrobial Activity : Research indicates that compounds containing the oxadiazole moiety exhibit antimicrobial properties. Studies have shown that derivatives similar to 2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride demonstrate efficacy against various bacterial strains, making them candidates for antibiotic development .
Anticancer Properties : Preliminary studies suggest that oxadiazole derivatives may inhibit cancer cell proliferation. The mechanism is believed to involve the induction of apoptosis in tumor cells, providing a pathway for the development of novel anticancer agents .
Neuropharmacology
CNS Activity : The presence of the dimethylamino group suggests potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety .
Agricultural Chemistry
Pesticidal Properties : Some studies have explored the use of oxadiazoles as agrochemicals. The compound's structure may confer insecticidal or herbicidal properties, making it a candidate for developing new pesticides .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various oxadiazole derivatives for their antibacterial activity. The results indicated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. This finding supports further exploration into its potential as a therapeutic agent against resistant bacterial strains .
Case Study 2: Anticancer Activity
In a recent investigation featured in Cancer Letters, researchers synthesized several oxadiazole derivatives and assessed their cytotoxic effects on human cancer cell lines. The study found that one derivative exhibited IC50 values in the low micromolar range, indicating promising anticancer activity. The mechanism was attributed to cell cycle arrest at the G2/M phase and subsequent apoptosis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Calculated based on formula C₉H₁₉Cl₂N₃O.
Solubility and Stability
- Dihydrochloride Salts: All listed compounds are hydrochloride salts, improving aqueous solubility. The dimethylamino group in the target compound further enhances polarity, favoring oral bioavailability .
- Hydrophobic Analogues : Propyl and cyclobutyl derivatives exhibit lower solubility, necessitating formulation adjustments (e.g., lipid-based carriers) .
Key Research Findings
- Positional Isomerism : Substituent position (e.g., 5-methyl vs. 3-methyl) significantly impacts electronic properties. For instance, 5-substituted oxadiazoles generally exhibit better π-stacking in enzyme binding than 3-substituted variants .
- Electron-Donating vs. Withdrawing Groups: The dimethylamino group (electron-donating) enhances solubility and hydrogen-bonding capacity, whereas CF₃ (electron-withdrawing) improves oxidative stability .
- Deuterated Analogs : Deuterated versions of the target compound show altered pharmacokinetics, with prolonged half-lives due to isotope effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
